Cas no 2248345-54-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate is a specialized heterocyclic compound featuring both isoindoline and pyrrole moieties. Its unique structure combines a 1,3-dioxoisoindoline core with a 2-(1H-pyrrol-2-yl)acetate ester group, offering versatility in synthetic applications. The compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals or functional materials, due to its reactive ester and heteroaromatic functionalities. Its dual functional groups enable selective modifications, making it valuable for constructing complex molecular architectures. The presence of the pyrrole ring may also confer potential biological activity, though further studies are required to explore its specific applications. This compound is typically handled under controlled conditions due to its reactivity.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate structure
2248345-54-0 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
CAS番号:2248345-54-0
MF:C14H10N2O4
メガワット:270.240203380585
CID:6437870
PubChem ID:165904989

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-6513444
    • 2248345-54-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
    • インチ: 1S/C14H10N2O4/c17-12(8-9-4-3-7-15-9)20-16-13(18)10-5-1-2-6-11(10)14(16)19/h1-7,15H,8H2
    • InChIKey: JXJAAKYBNUNKTK-UHFFFAOYSA-N
    • ほほえんだ: O(C(CC1=CC=CN1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 270.06405680g/mol
  • どういたいしつりょう: 270.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6513444-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
0.25g
$393.0 2025-03-14
Enamine
EN300-6513444-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
0.05g
$359.0 2025-03-14
Enamine
EN300-6513444-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
0.5g
$410.0 2025-03-14
Enamine
EN300-6513444-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
2.5g
$838.0 2025-03-14
Enamine
EN300-6513444-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
10.0g
$1839.0 2025-03-14
Enamine
EN300-6513444-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
1.0g
$428.0 2025-03-14
Enamine
EN300-6513444-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
0.1g
$376.0 2025-03-14
Enamine
EN300-6513444-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate
2248345-54-0 95.0%
5.0g
$1240.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate 関連文献

Related Articles

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetateに関する追加情報

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate (CAS: 2248345-54-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate (CAS: 2248345-54-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and pyrrole moieties, exhibits promising biological activities, particularly in the context of drug discovery and development. Recent studies have focused on its synthesis, mechanistic pathways, and potential therapeutic applications, making it a compound of considerable interest to researchers.

One of the key areas of investigation has been the synthesis and optimization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. This advancement is critical for scaling up production for preclinical and clinical studies. The researchers employed a combination of solid-phase synthesis and microwave-assisted reactions, which not only enhanced efficiency but also minimized the formation of byproducts.

In addition to synthetic improvements, the biological activity of this compound has been a focal point of recent research. Preliminary in vitro studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits strong inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This suggests its potential utility in developing new anti-inflammatory agents with fewer side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).

Further exploration into the mechanistic underpinnings of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate has revealed its interaction with multiple molecular targets. A recent proteomics study highlighted its ability to modulate the activity of key signaling proteins in cancer cells, particularly those involved in apoptosis and cell cycle regulation. These findings, published in Molecular Cancer Therapeutics (2024), underscore the compound's potential as a multi-targeted agent in oncology, warranting further investigation in animal models and clinical trials.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. A 2023 review in Expert Opinion on Drug Discovery emphasized the importance of structural modifications to enhance the pharmacokinetic profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1H-pyrrol-2-yl)acetate (CAS: 2248345-54-0) represents a promising candidate for further drug development, with applications spanning anti-inflammatory and anticancer therapies. Continued research into its synthesis, mechanism of action, and delivery systems will be crucial for realizing its full therapeutic potential. The compound's unique chemical structure and multifaceted biological activities position it as a valuable asset in the ongoing quest for novel and effective pharmaceutical agents.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司